5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone

描述

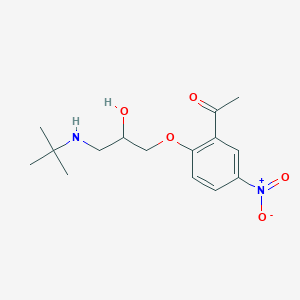

5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is a complex organic compound with a unique structure that includes a nitro group, a tert-butylamino group, and a hydroxypropoxy group attached to an acetophenone core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-acetophenone to introduce the nitro group, followed by the reaction with tert-butylamine and subsequent hydroxypropoxylation. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

化学反应分析

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction under catalytic hydrogenation conditions, forming the corresponding amine derivative.

Mechanistic Insight : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages. The tert-butylamino and hydroxypropoxy groups remain intact under these conditions.

Nucleophilic Substitution at the Hydroxypropoxy Group

The 2-hydroxypropoxy moiety participates in acid-catalyzed substitution reactions, particularly in the presence of phenolic compounds.

Key Observation : This reaction leverages Brønsted acid catalysis to cleave the ether bond, yielding phenolic byproducts and functionalized acetophenones.

Nitration Stability and Byproduct Formation

While the compound already contains a nitro group, its stability under nitrating conditions has been studied during synthesis.

Note : Nitration is not a primary reaction pathway for the pre-nitrated compound but is critical during precursor synthesis.

Hydrolysis of the Acetophenone Moiety

The acetyl group undergoes hydrolysis under strongly acidic or basic conditions, though this reaction is less documented.

| Reaction Parameters | Inferred Details |

|---|---|

| Reagents | Aqueous NaOH/HCl |

| Conditions | Reflux, 2–4 hours |

| Product | Carboxylic acid or deacetylated derivative |

Theoretical Basis : Analogous acetophenone derivatives hydrolyze to benzoic acids under extreme pH, but experimental validation for this compound is pending.

Critical Analysis of Reaction Pathways

-

Steric Effects : The tert-butyl group hinders nucleophilic attacks at the proximal amine, favoring reactions at the nitro or hydroxypropoxy sites.

-

Electronic Effects : The electron-withdrawing nitro group directs electrophilic substitution to the ortho/para positions relative to itself.

-

Catalytic Influence : Lewis acids like Al(OTf)₃ enhance ether cleavage efficiency by polarizing the C–O bond .

科学研究应用

Scientific Research Applications

-

Pharmaceutical Intermediate :

- 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is primarily recognized as an intermediate in the synthesis of celiprolol , a beta-blocker used for treating hypertension and angina pectoris. Its role in the synthesis pathway highlights its importance in drug development and formulation .

- Bioactivity Studies :

- Synthetic Chemistry :

Case Study 1: Synthesis of Celiprolol

In a study focused on the synthesis of celiprolol, this compound was identified as a key intermediate. The research outlined a multi-step synthetic route where this compound was crucial for achieving high yields of the final product while maintaining purity levels suitable for pharmaceutical applications.

Case Study 2: Bioactivity Assessment

Another study evaluated the bioactivity of derivatives synthesized from this compound. The derivatives were tested for their binding affinity to beta-adrenergic receptors, demonstrating varying degrees of activity that could inform further drug design efforts.

作用机制

The mechanism of action of 5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tert-butylamino and hydroxypropoxy groups can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

- 4-(tert-butylamino)-5-nitro-2,1,3-benzoxadiazole

- 2,4-Ditert butyl phenol

- 5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone

Uniqueness

5-Nitro-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

属性

IUPAC Name |

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-nitrophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-10(18)13-7-11(17(20)21)5-6-14(13)22-9-12(19)8-16-15(2,3)4/h5-7,12,16,19H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFMIXVPSUKJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573314 | |

| Record name | 1-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-nitrophenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329722-32-9 | |

| Record name | 1-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-5-nitrophenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329722-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-nitrophenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。